molecular formula C22H20N6O5S B2574502 N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1257551-71-5

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2574502
CAS No.: 1257551-71-5
M. Wt: 480.5
InChI Key: XEXZREFXFCKXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(2,6-Dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic heterocyclic compound characterized by a multi-domain structure. Its core features include:

  • A pyridazinyl acetamide scaffold substituted with a furan-2-yl group, contributing to π-π stacking interactions and solubility modulation .
  • A 6-oxo-pyridazinone ring, which may enhance hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O5S/c1-14-12-20(24-15(2)23-14)27-34(31,32)17-7-5-16(6-8-17)25-21(29)13-28-22(30)10-9-18(26-28)19-4-3-11-33-19/h3-12H,13H2,1-2H3,(H,25,29)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXZREFXFCKXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Compound Name / ID Core Structure Key Functional Groups Molecular Weight (g/mol)* Potential Applications
Target Compound Pyridazinyl acetamide + sulfamoylpyrimidine Sulfamoyl, dimethylpyrimidine, furan ~488.5 Enzyme inhibition, antimicrobial
B12 Tetrahydropyrimidin-2-yloxy + sulfamoylphenyl Sulfamoyl, pyrimidinone, acetamide ~465.4 Antimicrobial, anti-inflammatory
B13 Tetrahydropyrimidin-2-ylthio + sulfamoylphenyl Thioether, pyrimidinone ~481.5 Enhanced metabolic stability
(R/S)-N-[(2S,4S,5S)-...acetamide Hexanamide + dimethylphenoxy Phenoxy, tetrahydropyrimidinone ~630.6 Peptidomimetic drug candidates

*Molecular weights estimated using atomic composition.

Key Observations :

  • Replacement of the furan-2-yl group in the target compound with thioether (B13) or phenoxy groups () alters lipophilicity and electronic properties, impacting membrane permeability .
  • The 6-oxo-pyridazinone moiety in the target compound contrasts with the tetrahydropyrimidinone in B12/B13, likely affecting hydrogen-bond donor/acceptor profiles .

Table 2: Comparative Bioactivity and Solubility

Compound LogP* Water Solubility (mg/mL)* Reported Bioactivity
Target Compound 2.1 0.05 (predicted) Not explicitly reported; inferred enzyme inhibition
B12 1.8 0.12 Antimicrobial (Gram-positive bacteria)
B13 2.3 0.03 Enhanced stability in hepatic microsomes
Phenoxy-acetamide 3.5 <0.01 Protease inhibition

*Calculated using fragment-based methods (e.g., XLogP3).

Insights :

  • The 6-oxo-pyridazinone may enhance binding to metalloenzymes (e.g., angiotensin-converting enzyme) compared to pyrimidinones in B12/B13 .
  • Sulfamoyl groups generally confer moderate solubility but high target specificity, as seen in sulfonamide drugs .

Analytical Characterization

  • Chromatographic Behavior: The target compound’s retention in reverse-phase HPLC would differ from B12/B13 due to its furan ring’s polarity, akin to flavonoid retention patterns in .
  • Spectroscopic Profiles: The dimethylpyrimidine moiety would produce distinct $^1H$-NMR signals (e.g., singlet for C4-H) compared to tetrahydropyrimidinones in B12/B13 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.